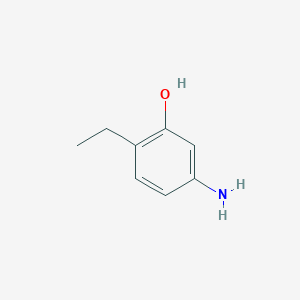

5-Amino-2-ethylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-ethylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-6-3-4-7(9)5-8(6)10/h3-5,10H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNMBMXMWVVCOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201346914 | |

| Record name | 5-Amino-2-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207923-07-7 | |

| Record name | 5-Amino-2-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-ethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Development for 5 Amino 2 Ethylphenol

Classical Synthetic Routes

Traditional methods for synthesizing 5-Amino-2-ethylphenol have historically relied on well-established, multi-step chemical transformations. These routes, while effective, often face challenges related to yield, selectivity, and environmental impact.

Nitration and Subsequent Reduction Approaches

The reduction of the nitro group to an amine can be accomplished using various reducing agents. google.com Catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel, is a widely used method. Other reducing agents such as iron powder in an acidic medium can also be employed.

A significant challenge in this approach is the accessibility of the precursor, 2-nitro-5-ethylphenol. Its synthesis can be complex and may result in low yields, making this route less economically viable for large-scale production.

Amination Reactions in Phenol (B47542) Synthesis

Direct amination of phenols presents another classical synthetic strategy. smolecule.com This involves the reaction of a phenol with an aminating agent, such as ammonia (B1221849), often in the presence of a catalyst and under conditions of high temperature and pressure. For the synthesis of this compound, this would involve the direct amination of 2-ethylphenol (B104991). Catalysts like copper or palladium are commonly used to facilitate this transformation.

Reductive amination is another variant where a phenol derivative is reacted with ammonia under catalytic hydrogenation conditions.

Specific Reaction Mechanisms and Conditions for this compound Formation

The formation of this compound via the nitration-reduction pathway involves electrophilic aromatic substitution. The phenol group is an activating, ortho-, para-director. Therefore, nitration of 2-ethylphenol would be expected to yield a mixture of nitro-isomers. The subsequent reduction of the nitro group to an amine is a well-understood transformation that can proceed through various intermediates depending on the reducing agent and reaction conditions.

In amination reactions, the mechanism can be more complex, often involving nucleophilic aromatic substitution or other pathways depending on the specific reagents and catalysts employed. For instance, the Buchwald-Hartwig amination, a modern cross-coupling reaction, could theoretically be applied, though classical conditions often rely on harsher conditions.

An alternative, though less direct, route involves the alkaline hydrolysis of 2-amino-5-ethylbenzenesulfonic acid. This method requires high temperatures (around 300°C) and pressures (15-20 bar) with a significant molar excess of a base like potassium hydroxide (B78521) to achieve high conversion.

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These modern approaches prioritize principles of green chemistry, such as atom economy, the use of safer solvents, and catalytic processes.

Catalytic Synthesis Approaches, including Hydrodeoxygenation Catalysis

Catalytic methods offer significant advantages in terms of efficiency and selectivity. One notable modern approach is the selective hydrodeoxygenation (HDO) of acetophenone (B1666503) derivatives. rsc.org For example, 2'-Hydroxy-4'-aminoacetophenone can be hydrodeoxygenated with high selectivity and yield to produce this compound using a bimetallic FeRu@SILP (Supported Ionic Liquid Phase) catalyst. rsc.orgrsc.org This method is part of a broader strategy to produce alkyl phenols and anilines from readily available acetophenone precursors. rsc.org

Hydrodeoxygenation is a key process in upgrading biomass-derived compounds and can be applied to various oxygenates. mdpi.comsintef.nomdpi.com The choice of catalyst is crucial, with materials like nickel-molybdenum (B8610338) sulfides (Ni-MoS2) and molybdenum-based catalysts showing promise in HDO reactions. mdpi.comsintef.no

Green Chemistry Principles in this compound Synthesis (e.g., Atom Economy, Solvent Selection)

The application of green chemistry principles is paramount in modern synthetic design. researchgate.net Atom economy, a measure of how many atoms from the reactants are incorporated into the final product, is a key metric. primescholars.com Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts. primescholars.com

Solvent selection is another critical aspect of green chemistry. The use of greener solvents, such as water or anisole, is encouraged to minimize environmental impact. rsc.orgrsc.org For instance, the hydrodeoxygenation of acetophenone derivatives can be successfully carried out in anisole, a more environmentally benign solvent than many traditional organic solvents. rsc.org

Below is a table summarizing various synthetic parameters for different routes to aminophenols, highlighting the trend towards more sustainable practices.

| Parameter | Alkaline Hydrolysis | Nitro Reduction | Catalytic Hydrodeoxygenation |

| Starting Material | 2-amino-5-ethylbenzenesulfonic acid | 2-nitro-5-ethylphenol | 2'-Hydroxy-4'-aminoacetophenone |

| Key Reagents/Catalysts | KOH | Pd/C, Fe/acid | FeRu@SILP rsc.org |

| Typical Conditions | High temp (~300°C), high pressure (15-20 bar) | Varies, often ambient to moderate temp/pressure | 175°C, 50 bar H2 rsc.org |

| Yield | >95% conversion reported | Can be low due to isomer formation and precursor accessibility (<30% overall) | >99% yield reported rsc.org |

| Green Chemistry Considerations | High energy input, large excess of base | Potential for hazardous nitro compounds, metal waste | Use of catalytic amounts of metal, potential for greener solvents rsc.org |

Flow Chemistry and Continuous Processing for Enhanced Production

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of specialized chemical intermediates like this compound. Flow chemistry systems, such as the H-Cube and Uniqsis FlowSyn, offer enhanced control over reaction parameters, improved heat and mass transfer, and the ability to safely handle hazardous intermediates by generating and consuming them in situ. rsc.orgresearchgate.netasynt.com This methodology is particularly advantageous for reactions involving reactive species, enabling safer scale-up. asynt.com

Optimization of Synthetic Parameters

The successful synthesis of this compound hinges on the careful optimization of reaction conditions to maximize both the yield of the desired product and the selectivity over potential byproducts.

Yield and Selectivity Enhancement

A highly effective and selective method for producing this compound is the hydrodeoxygenation of 2'-Hydroxy-4'-aminoacetophenone. rsc.orgd-nb.info Research using a bimetallic iron-ruthenium nanoparticle catalyst supported on an ionic liquid phase (Fe25Ru75@SILP) has demonstrated exceptional results. rsc.orgd-nb.info Under optimized conditions, this method converts the substrate to this compound with outstanding yield and selectivity, both reported as being greater than 99%. rsc.orgd-nb.info The catalyst is particularly noted for its ability to deoxygenate the side-chain without causing hydrogenation of the aromatic ring, a common side reaction with other catalysts. d-nb.info

Table 1: Optimized Hydrodeoxygenation for this compound Synthesis

| Parameter | Condition | Outcome | Source |

| Substrate | 2'-Hydroxy-4'-aminoacetophenone | - | rsc.orgd-nb.info |

| Catalyst | Fe25Ru75@SILP | Bimetallic nanoparticles on supported ionic liquid phase | rsc.orgd-nb.info |

| Temperature | 175 °C | Optimized for high conversion | rsc.orgd-nb.info |

| Pressure | 50 bar H₂ | Sufficient for hydrogenation of the side chain | rsc.orgd-nb.info |

| Time | 16 hours | Time to reach full conversion | rsc.orgd-nb.info |

| Yield | >99% | Excellent conversion to the desired product | rsc.orgd-nb.info |

| Selectivity | >99% | Minimal byproduct formation | rsc.orgd-nb.info |

Purity Improvement in Synthesis

Achieving high purity is a critical challenge in the synthesis of aminophenols. The choice of synthetic pathway has a profound impact on the final purity of this compound.

The hydrodeoxygenation route using the Fe25Ru75@SILP catalyst is inherently clean, yielding a product of high purity directly from the reaction. d-nb.info In contrast, methods involving the reduction of a nitro precursor are often plagued by impurities. nbinno.com For instance, the synthesis of the precursor 2-nitro-5-ethylphenol via nitration can result in isomeric byproducts, such as 4-nitro-3-ethylphenol, which are challenging to remove and can lower the final product purity to between 85-90%.

A crucial strategy for improving purity and stability is the isolation of the product as an acid addition salt, typically the hydrochloride salt. nbinno.comgoogle.com The free amine-phenol base can be prone to degradation under normal atmospheric conditions. google.com Converting it to a more stable salt form prevents this degradation and facilitates purification by allowing for the removal of non-basic impurities. google.com

Table 2: Comparative Purity of Synthetic Methods for Aminophenols

| Synthetic Method | Key Challenge | Typical Purity | Source |

| Alkaline Hydrolysis | High-pressure equipment needed | 99.8% | |

| Nitro Reduction | Isomer formation during nitration | 85-90% | |

| Hydrodeoxygenation | Catalyst sensitivity | >99% | rsc.orgd-nb.info |

Purification and Isolation Techniques in Academic Synthesis

The purification and isolation of this compound from the crude reaction mixture involves a series of physical and chemical processes designed to remove unreacted starting materials, catalysts, and byproducts.

A common academic and industrial approach involves the following steps:

Catalyst Removal : In syntheses using heterogeneous catalysts, the first step is the removal of the solid catalyst by simple filtration of the reaction mixture. researchgate.net

Acidification and Salt Formation : The crude product is often treated with an acid, such as hydrochloric acid (HCl), to convert the aminophenol into its hydrochloride salt. google.com This salt is typically soluble in water, allowing for the separation of non-basic, organic-soluble impurities through an aqueous extraction. This step also enhances the compound's stability. google.com

Treatment with Activated Carbon : To remove tarry or colored impurities, the acidic aqueous solution may be treated with activated carbon and then filtered. google.com

Precipitation by Neutralization : The pure this compound is then precipitated from the clarified salt solution by carefully adjusting the pH to a range of 4.5 to 6.0 with a base, such as sodium hydroxide. google.com

Isolation and Washing : The precipitated solid product is isolated by filtration and washed, typically with water, to remove any remaining inorganic salts. google.comacs.org

Recrystallization/Drying : For further purification, techniques like recrystallization from a suitable solvent, such as toluene, can be employed. google.com The final product is then dried under vacuum to remove residual solvents. google.com

For particularly difficult separations, such as removing stubborn isomers formed during nitration reactions, chromatographic methods using a cation exchange resin have been successfully utilized. mdpi.com

Chemical Reactivity and Mechanistic Studies of 5 Amino 2 Ethylphenol

Reactions Involving the Amino Group

The primary amino group (-NH₂) in 5-Amino-2-ethylphenol is a key center for nucleophilic reactions. The lone pair of electrons on the nitrogen atom allows it to readily attack electrophilic centers.

Formation of Schiff Bases and Related Imines

The amino group of this compound undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.govwikipedia.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. wikipedia.org Subsequent dehydration of the hemiaminal yields the stable C=N double bond of the imine. wikipedia.orglibretexts.org The reaction is reversible and generally driven to completion by the removal of water. wikipedia.org

The general mechanism proceeds as follows:

Nucleophilic Attack: The nitrogen atom of the amino group attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral hemiaminal (or carbinolamine). wikipedia.org

Protonation of Hydroxyl: The hydroxyl group of the hemiaminal is protonated by an acid catalyst.

Dehydration: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation.

Deprotonation: A base (or solvent) removes a proton from the nitrogen atom, resulting in the formation of the imine. libretexts.org

Table 1: Examples of Carbonyl Compounds for Schiff Base Formation

| Carbonyl Compound | Product Type |

| Benzaldehyde | N-Benzylidene-5-amino-2-ethylphenol |

| Salicylaldehyde | 2-(((4-ethyl-3-hydroxyphenyl)imino)methyl)phenol |

| Acetone | N-(propan-2-ylidene)-5-amino-2-ethylphenol |

| Cyclohexanone | N-cyclohexylidene-5-amino-2-ethylphenol |

Studies on various aminophenols have demonstrated efficient Schiff base formation, which is a foundational reaction for creating ligands used in coordination chemistry. rsc.orgajrconline.org

Acylation and Alkylation Reactions

The nucleophilic amino group is susceptible to acylation and alkylation.

Acylation: Reaction with acylating agents like acetic anhydride or benzoyl chloride in the presence of a base results in the formation of an amide. This reaction proceeds via nucleophilic acyl substitution. For instance, the acylation of 4-aminophenol (B1666318) with acetic anhydride is a well-established method for synthesizing paracetamol, illustrating the high reactivity of the amino group over the phenolic hydroxyl group under these conditions. acs.org A similar selective N-acylation is expected for this compound.

Alkylation: The amino group can be alkylated by reacting with alkyl halides. However, direct alkylation of primary aromatic amines can be challenging to control, often leading to mixtures of mono- and poly-alkylated products. thieme-connect.de Selective mono-N-alkylation can sometimes be achieved under specific conditions, for example, by using a suitable base like potassium carbonate. thieme-connect.demdpi.com An alternative route for controlled mono-alkylation is reductive amination, which involves the formation of a Schiff base with an aldehyde, followed by reduction of the imine.

Table 2: Common Acylating and Alkylating Agents

| Reaction Type | Reagent Example | Functional Group Formed |

| Acylation | Acetic Anhydride | Amide |

| Benzoyl Chloride | Amide | |

| Alkylation | Methyl Iodide | Secondary Amine |

| Benzyl Bromide | Secondary Amine |

Condensation Reactions with Carbonyl Compounds

This class of reactions is a broader description that includes Schiff base formation. The condensation of aminophenols with carbonyl compounds is a versatile method for synthesizing various heterocyclic and complex organic structures. researchgate.net The initial product is typically an imine, which can undergo further intramolecular or intermolecular reactions depending on the structure of the reactants and the reaction conditions. For example, the condensation of o-aminophenols with β-ketoesters can lead to the formation of benzoxazoles. The reaction of m-aminophenol with formaldehyde and hydrogen sulfide has been shown to produce complex macroheterocycles. researchgate.net

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl (-OH) group imparts phenolic character to the molecule, making it weakly acidic and enabling it to participate in reactions typical of phenols, such as etherification, esterification, and oxidative coupling.

Etherification and Esterification Reactions

Etherification: The phenolic hydroxyl group can be converted into an ether linkage, most commonly through the Williamson ether synthesis. wikipedia.orgbyjus.com This Sₙ2 reaction involves the deprotonation of the phenol (B47542) with a strong base (e.g., sodium hydride) to form a more nucleophilic phenoxide ion. This ion then attacks a primary alkyl halide or other suitable electrophile to form the ether. masterorganicchemistry.comchemistrytalk.org Given the presence of the amino group, chemoselectivity can be a challenge, and protection of the amino group may be necessary to prevent competitive N-alkylation.

Esterification: Phenolic esters can be formed by reacting this compound with acylating agents like acid chlorides or anhydrides. This reaction is often carried out in the presence of a base (e.g., pyridine) to neutralize the HCl byproduct. While the amino group is generally more nucleophilic and would react preferentially, O-acylation can be achieved, particularly if the amino group is protected or if reaction conditions are carefully controlled. The synthesis of amino acid esters of phenols has been explored for creating prodrugs. nih.gov

Table 3: Reagents for O-Substitution Reactions

| Reaction Type | Reagent Example | Base/Catalyst | Product Type |

| Etherification | Methyl Iodide | Sodium Hydride (NaH) | Aryl Methyl Ether |

| Ethyl Bromide | Potassium Carbonate (K₂CO₃) | Aryl Ethyl Ether | |

| Esterification | Acetyl Chloride | Pyridine | Phenyl Acetate |

| Benzoic Anhydride | DMAP (cat.) | Phenyl Benzoate |

Oxidative Coupling Reactions (e.g., Phenoxazinone Formation)

The oxidative coupling of o-aminophenol derivatives is a significant reaction that leads to the formation of phenoxazinone structures, which are chromophores found in various natural products. wikipedia.org This reaction can be catalyzed by enzymes like phenoxazinone synthase or by chemical oxidants. nih.gov

The mechanism for this complex 6-electron oxidation has been studied using substituted 2-aminophenols, which serve as excellent models for this compound. For example, studies with 2-amino-5-methylphenol (B193566) have shown it reacts to form phenoxazinone derivatives. sigmaaldrich.com

The proposed mechanism generally involves:

Oxidation to Quinone Imine: The o-aminophenol is first oxidized to an o-quinone imine intermediate.

Nucleophilic Attack: A second molecule of the o-aminophenol acts as a nucleophile and attacks the quinone imine.

Further Oxidation and Cyclization: The resulting adduct undergoes further oxidation and subsequent cyclization steps to form the final phenoxazinone chromophore.

Table 4: Research Findings on Oxidative Coupling of Analogous 2-Aminophenols

| Substrate | Key Finding |

| 2-Amino-5-methylphenol | Reacts with hemoglobin to form a dihydrophenoxazinone compound. sigmaaldrich.com |

| 5-tert-butyl-2-aminophenol | Reaction is blocked at the p-quinone imine stage, providing mechanistic insight. |

| General 2-Aminophenols | Enzymatic coupling is catalyzed by copper-containing oxidases like phenoxazinone synthase. |

This reactivity highlights the potential of this compound as a precursor in the synthesis of complex heterocyclic compounds and dyes. europa.eu

Reactions Involving the Aromatic Ring

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS) reactions, the substituents already present on the benzene (B151609) ring determine where the incoming electrophile will attack. The rate of these reactions is also affected by whether the groups are electron-donating (activating) or electron-withdrawing (deactivating). masterorganicchemistry.com

The amino (-NH2), hydroxyl (-OH), and ethyl (-C2H5) groups are all considered activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. masterorganicchemistry.com This is because they donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. masterorganicchemistry.com

Both the amino and hydroxyl groups are strong activating groups because the nitrogen and oxygen atoms have lone pairs of electrons that can be delocalized into the ring through resonance. The ethyl group is a weak activating group that donates electron density through an inductive effect.

These activating groups direct incoming electrophiles to the ortho and para positions relative to themselves. In this compound, the positions on the ring are numbered starting from the carbon bearing the hydroxyl group as C1. Therefore, the ethyl group is at C2 and the amino group is at C5.

The directing effects of the substituents are summarized below:

-OH group (at C1): Directs to positions C2, C4, C6 (ortho and para).

-C2H5 group (at C2): Directs to positions C1, C3, C5 (ortho and para).

-NH2 group (at C5): Directs to positions C2, C4, C6 (ortho and para).

The positions on the ring available for substitution are C3, C4, and C6. The directing effects of the three groups reinforce each other, strongly favoring substitution at the C4 and C6 positions, which are ortho or para to the powerful -OH and -NH2 activating groups. The C6 position is ortho to the hydroxyl group and ortho to the amino group. The C4 position is para to the hydroxyl group and ortho to the amino group. Due to the strong activation from both the amino and hydroxyl groups, reactions like bromination often proceed rapidly, potentially leading to polysubstitution if conditions are not carefully controlled. youtube.com For instance, the bromination of phenol can result in a trisubstituted product. youtube.com To achieve monosubstitution, milder conditions, such as low temperatures, may be necessary. youtube.com

Directing Effects of Substituents in this compound

| Substituent | Position | Type | Activated Positions for Electrophilic Attack |

|---|---|---|---|

| Hydroxyl (-OH) | C1 | Strongly Activating, Ortho, Para-Directing | C2, C4, C6 |

| Ethyl (-C2H5) | C2 | Weakly Activating, Ortho, Para-Directing | C1, C3, C5 |

| Amino (-NH2) | C5 | Strongly Activating, Ortho, Para-Directing | C2, C4, C6 |

Hydrogenation and Hydrodeoxygenation of the Aromatic Core

The aromatic ring of this compound, like other phenolic compounds, can be reduced through hydrogenation, although it requires more stringent conditions than the reduction of a typical alkene. libretexts.org

Hydrogenation involves the addition of hydrogen across the double bonds of the aromatic ring to form a substituted cyclohexane. This process typically requires high pressures of hydrogen gas and a metal catalyst. libretexts.org Catalysts such as platinum, rhodium on carbon, or ruthenium are effective for arene hydrogenation. libretexts.orgnih.gov The complete hydrogenation of this compound would yield 5-amino-2-ethylcyclohexanol, creating multiple stereocenters in the process. nih.gov The choice of catalyst can influence the stereoselectivity of the reaction, leading to different diastereomers (cis or trans isomers). nih.gov

Hydrodeoxygenation (HDO) is a process that removes oxygen from organic compounds. In the context of this compound, this would involve the cleavage of the C-O bond of the hydroxyl group. HDO is a key process in the upgrading of bio-oils, which are rich in phenolic compounds. researchgate.net This reaction is typically carried out at high temperatures and pressures over sulfided bimetallic catalysts, such as CoMo or NiMo supported on materials like alumina. researchgate.net The reaction pathway for a phenol generally involves either direct deoxygenation to form an aromatic hydrocarbon or an initial hydrogenation of the ring followed by dehydration. For 2-ethylphenol (B104991), studies have shown pathways involving both direct hydrodeoxygenation to ethylbenzene and hydrogenation to ethylcyclohexanol followed by dehydration and further hydrogenation to ethylcyclohexane. researchgate.net Applying this to this compound, HDO could potentially lead to 3-ethylaniline (via direct C-O cleavage) or 2-ethylcyclohexylamine (via hydrogenation then C-O removal).

Typical Conditions for Aromatic Ring Reduction Reactions

| Reaction Type | Typical Catalysts | General Conditions | Expected Product for this compound |

|---|---|---|---|

| Hydrogenation | Pt, Rh/C, Ru | High H2 pressure, elevated temperature | 5-Amino-2-ethylcyclohexanol |

| Hydrodeoxygenation (HDO) | Sulfided CoMo or NiMo on a support (e.g., Al2O3) | High H2 pressure, high temperature (300-400°C) | 3-Ethylaniline or 2-Ethylcyclohexylamine |

Advanced Mechanistic Investigations

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and developing new synthetic methodologies.

Kinetic Studies of Chemical Transformations Involving this compound

The mechanism for electrophilic aromatic substitution proceeds in two steps:

Attack of the electrophile by the aromatic ring to form a carbocation intermediate, known as an arenium ion or Wheland intermediate. This step disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation at the site of substitution to restore the aromatic ring. masterorganicchemistry.com

For most electrophilic aromatic substitution reactions, the first step—the formation of the carbocation intermediate—is the slow, rate-determining step. masterorganicchemistry.com This is because it involves a high activation energy associated with the loss of aromatic stabilization. youtube.com The presence of multiple strong electron-donating groups like -NH2 and -OH on this compound would significantly lower this activation energy, leading to a much faster reaction rate compared to benzene. Studies on other phenolic compounds have shown that electron-donating groups enhance the reaction rates of processes like oxidation by hydroxyl radicals. mdpi.com

*Rate = k [this compound] [E+] *

The rate constant, k, would be expected to be significantly larger than that for benzene or phenol alone due to the cumulative activating effect of the three substituents.

Elucidation of Reaction Intermediates and Transition States

The key intermediate in the electrophilic aromatic substitution of this compound is the arenium ion (also known as a sigma complex or Wheland intermediate). masterorganicchemistry.com This intermediate is a carbocation and is not aromatic. Its stability is a crucial factor in determining the reaction's regioselectivity and rate.

When an electrophile (E+) attacks the ring, for example at the C6 position (ortho to both -OH and -NH2), the positive charge of the resulting arenium ion can be delocalized through resonance. The resonance structures show the positive charge distributed over several atoms, including the C2 and C4 carbons, and importantly, onto the oxygen and nitrogen atoms of the hydroxyl and amino groups, respectively. This delocalization onto the heteroatoms provides significant stabilization for the intermediate.

A reaction energy diagram for this process would show two transition states and one intermediate. youtube.com

Transition State 1 (TS1): The highest energy point on the path from the reactants to the arenium ion intermediate. It represents the point of C-E bond formation.

Intermediate (Arenium Ion): A local energy minimum between the two transition states. While it is more stable than the transition states, it is much higher in energy than the reactants or products. youtube.com

Transition State 2 (TS2): The energy maximum on the path from the intermediate to the product. It represents the point of C-H bond breaking.

Derivatives and Analogs of 5 Amino 2 Ethylphenol: Synthesis and Chemical Utility

Design Principles for Novel 5-Amino-2-ethylphenol Derivatives

The design of new derivatives of this compound is guided by the goal of modulating its chemical and physical properties for specific functions. The core structure, featuring an electron-donating amino group (-NH₂) and a hydroxyl group (-OH) ortho to an ethyl group (-CH₂CH₃) on a benzene (B151609) ring, offers multiple sites for chemical modification.

Key design principles involve:

Functional Group Modification : The amino and hydroxyl groups are primary targets for reactions. Acylation, for instance, can be used to introduce carbonyl groups, which can alter the electronic properties and introduce new reactive sites. researchgate.net The N-acylation of aminophenols is a common strategy to create amide derivatives with varied functionalities. google.com

Aromatic Ring Substitution : Electrophilic substitution on the aromatic ring allows for the introduction of various substituents. For example, introducing an electronegative chlorine atom can increase the molecule's reactivity, making it suitable as a biocide or a pharmaceutical intermediate.

Manipulation of Steric Hindrance : The introduction of bulky groups, such as tert-butyl groups, can sterically hinder certain positions on the molecule. This can direct reactions to other sites and influence the final conformation and reactivity of the derivative. researchgate.net

Improving Solubility : The addition of polar groups, like a hydroxyethylamino group, can enhance water solubility. This is a crucial modification for applications in aqueous systems.

Chelating Properties : The ortho-aminophenol structure is a classic bidentate ligand motif. The amino and hydroxyl groups can coordinate with metal ions, forming stable complexes. The design of derivatives can focus on enhancing these coordination properties by introducing other donor atoms or by modifying the electronic and steric environment around the coordination site. unimelb.edu.auresearchgate.net

By applying these principles, chemists can create a library of this compound derivatives with fine-tuned characteristics for use as monomers, chemical intermediates, or specialized ligands.

Synthetic Pathways for Substituted this compound Derivatives

Several synthetic routes are employed to produce derivatives of this compound, targeting its reactive functional groups and aromatic ring. A primary method for its synthesis involves the selective hydrodeoxygenation of 2'-Hydroxy-4'-aminoacetophenone, which can be achieved with high selectivity and yield. rsc.orgresearchgate.net

Common synthetic transformations for creating derivatives include:

N-Acylation : The amino group readily reacts with acid chlorides or acid anhydrides to form amides. For example, the reaction with ethanoyl chloride would yield N-(4-ethyl-2-hydroxyphenyl)ethanamide. This reaction is fundamental in creating polyamide precursors and other functional materials. docbrown.info

O-Alkylation/O-Acylation : The hydroxyl group can be converted into an ether or ester. This modification can protect the hydroxyl group during subsequent reactions or introduce new functionalities.

Diazotization : The amino group can be converted to a diazonium salt, which is a versatile intermediate. This salt can then undergo various reactions, such as the Sandmeyer reaction, to introduce a wide range of substituents (e.g., -Cl, -Br, -CN) onto the aromatic ring.

Electrophilic Aromatic Substitution : The electron-donating nature of the amino and hydroxyl groups activates the aromatic ring towards electrophilic substitution, such as nitration or halogenation, allowing for the introduction of functional groups at specific positions.

Condensation Reactions : The amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases. These Schiff bases and their metal complexes are significant in coordination chemistry. rsc.orgresearchgate.net

Oxidative Coupling : Under oxidative conditions, aminophenols can dimerize to form phenoxazine (B87303) derivatives.

One specific pathway to a substituted derivative, 5-amino-2-chloro-4-fluorophenol (B1329930), involves the hydrolysis of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate, highlighting a multi-step synthesis beginning from a nitrophenyl precursor. google.com

A summary of common reactions is presented in the table below.

| Reaction Type | Reagent(s) | Functional Group Targeted | Product Type |

| N-Acylation | Acid Chloride (RCOCl) | Amino (-NH₂) | N-Substituted Amide |

| N-Acylation | Acid Anhydride ((RCO)₂O) | Amino (-NH₂) | N-Substituted Amide |

| Condensation | Aldehyde/Ketone (R'COR'') | Amino (-NH₂) | Schiff Base (Imine) |

| Diazotization | NaNO₂, HCl | Amino (-NH₂) | Diazonium Salt |

| Hydrodeoxygenation | H₂, Catalyst | Carbonyl (in precursor) | Ethyl Group |

This table provides a generalized overview of common synthetic transformations.

Chemical Applications of Derivatives as Building Blocks

Derivatives of this compound are valuable building blocks in various fields of chemical synthesis due to their bifunctional nature.

The presence of both an amino and a hydroxyl group makes this compound and its derivatives ideal monomers for condensation polymerization. They can react with difunctional compounds like dicarboxylic acids or their derivatives to form a variety of high-performance polymers.

Polyamides : The amino group can react with dicarboxylic acid chlorides to form amide linkages, resulting in polyamides. researchgate.net These polymers often exhibit desirable thermal stability and mechanical properties. The reaction of aminophenols with diacid chlorides is a known route to polyamide-esters. researchgate.net

Polybenzoxazoles (PBOs) : A significant application of ortho-aminophenol derivatives is in the synthesis of polybenzoxazoles. acs.orgdtic.milkpi.ua The process typically involves a two-step reaction. First, a bis(o-aminophenol) is reacted with a dicarboxylic acid chloride to form a soluble poly(o-hydroxyamide) precursor. researchgate.netpsu.edu This precursor is then subjected to thermal cyclodehydration to form the rigid-rod PBO structure, known for its exceptional thermal and oxidative stability. acs.orgresearchgate.net The incorporation of flexible linkages or fluorine atoms into the polymer backbone can improve solubility and processability. kpi.uapsu.edu

Other Polymers : Derivatives can also be used to synthesize polyesters (via the hydroxyl group) or polyurethanes. The ability to functionalize the monomer allows for the creation of polymers with specific properties, such as enhanced solubility or flame retardancy. tandfonline.com Enzymatic polymerization of phenolic compounds, including aminophenol derivatives, using catalysts like peroxidases, offers a green alternative to traditional chemical methods. kyoto-u.ac.jpacs.org

The unique arrangement of functional groups in this compound derivatives makes them key intermediates for synthesizing complex organic molecules.

Heterocyclic Compounds : Ortho-aminophenols are crucial precursors for the synthesis of benzoxazoles. This is typically achieved through a condensation reaction with a carboxylic acid or its derivative, followed by cyclization. Benzoxazole moieties are present in many pharmaceutically active compounds and functional materials.

Fine Chemicals : These derivatives serve as starting materials for a variety of fine chemicals. For instance, they are used in the synthesis of dyes and pigments. google.com

Agrochemicals : The molecular framework of aminophenols is found in various agrochemicals. Derivatives of this compound can be used as building blocks for creating new fungicides and other crop protection agents. nyxxb.cn For example, 5-amino-2-chloro-4-fluorophenol is a valuable intermediate for pesticides. google.com

The ortho-aminophenol moiety is an excellent bidentate ligand, capable of coordinating to a wide range of metal ions through the nitrogen of the amino group and the oxygen of the hydroxyl group.

Schiff Base Complexes : Derivatives of this compound can be readily converted into Schiff base ligands by condensation with aldehydes or ketones. rsc.org These multidentate ligands form stable complexes with various transition metals, including Cr(III), Mn(II), Fe(II), Co(II), Ni(II), and Cu(II). researchgate.netresearchgate.net

Catalysis : Metal complexes of aminophenol-based ligands have shown significant utility in catalysis. derpharmachemica.com They can act as redox non-innocent ligands, where the ligand itself participates in redox processes, enabling unique reactivity at the metal center. This has been applied in reactions like C-C bond formation and hemolytic bond activation. derpharmachemica.com

Spin Crossover Materials : Cobalt complexes featuring aminophenol derivatives have been investigated for their spin crossover properties, which are of interest for developing molecular switches and sensors. unimelb.edu.au

Structure-Reactivity Relationships in this compound Derived Compounds

The reactivity of this compound derivatives is intrinsically linked to their molecular structure. The interplay between the electronic effects of substituents and the inherent properties of the functional groups dictates their chemical behavior.

Electronic Effects : The amino (-NH₂) and hydroxyl (-OH) groups are strong electron-donating groups that activate the aromatic ring towards electrophilic substitution. Conversely, introducing electron-withdrawing groups (e.g., nitro, halogen) to the ring deactivates it and increases the acidity of the phenolic proton. The position of these substituents is crucial; for example, a substituent para to the amino group will have a more significant electronic influence on it through resonance.

Nucleophilicity of the Amino Group : The nucleophilicity of the amino group is a key factor in many of its reactions, such as acylation. Electron-donating groups on the ring increase the electron density on the nitrogen, enhancing its nucleophilicity. Electron-withdrawing groups have the opposite effect.

Acidity of the Phenolic Group : The acidity of the hydroxyl group is influenced by substituents on the ring. Electron-withdrawing groups stabilize the corresponding phenoxide ion through inductive or resonance effects, thus increasing acidity.

Intramolecular Hydrogen Bonding : In ortho-aminophenols, an intramolecular hydrogen bond can form between the hydroxyl proton and the amino nitrogen (O-H···N). researchgate.net This can influence the reactivity of both groups. For instance, it can lower the acidity of the phenol (B47542) compared to its para-isomer and can affect the nucleophilicity of the amine. Acylation of the amino group can lead to the formation of an O-H···O=C intramolecular hydrogen bond, further altering the molecule's properties. researchgate.net

Steric Effects : The ethyl group at the 2-position provides some steric hindrance around the hydroxyl group. Introducing bulkier substituents elsewhere on the ring can further influence which functional group is more accessible for a given reaction, enabling regioselective synthesis. Studies on sterically-hindered aminophenols have shown that such modifications impact their reactivity towards free radicals. nih.gov

The correlation between structure and reactivity is fundamental in synthetic chemistry. For anilines and their derivatives, these relationships are often quantified using Hammett plots, which relate reaction rates to substituent electronic properties. acs.org

Computational and Theoretical Chemistry Studies on 5 Amino 2 Ethylphenol

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are instrumental in understanding the intrinsic electronic properties of a molecule. These calculations provide insights into the molecule's stability, geometry, and electronic distribution.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic energy of molecules. nih.govresearchgate.net The B3LYP functional combined with basis sets like 6-31G(d) or 6-311++G** is commonly employed for phenolic and aniline (B41778) compounds to achieve a balance between accuracy and computational cost. nih.govstuba.sktheaic.org

For 5-amino-2-ethylphenol, DFT calculations would predict its most stable three-dimensional conformation by minimizing the total energy. The presence of both an amino (-NH₂) and an ethyl (-CH₂CH₃) group on the phenol (B47542) ring introduces specific electronic and steric effects. Both are considered electron-donating groups, which influence the electron density distribution across the aromatic ring. DFT can precisely calculate the resulting bond lengths, bond angles, and dihedral angles. In similar substituted phenols, intramolecular hydrogen bonding between adjacent groups can significantly affect the conformation and stability. acs.org In this compound, the relative positions of the hydroxyl and amino groups are meta, making direct intramolecular hydrogen bonding less likely compared to ortho-aminophenol. theaic.org

Table 1: Predicted Optimized Geometric Parameters for this compound (Inferred from similar compounds)

| Parameter | Predicted Value (Å or °) | Rationale/Comparison |

|---|---|---|

| C-C (aromatic) | 1.37 - 1.40 Å | Typical range for substituted benzene (B151609) rings. |

| C-O (hydroxyl) | ~1.37 Å | Consistent with C-O bond lengths in other phenols. researchgate.net |

| O-H (hydroxyl) | ~0.96 Å | Standard O-H bond length. acs.org |

| C-N (amino) | ~1.40 Å | Typical for an amino group attached to an aromatic ring. theaic.org |

| C-C (ethyl) | ~1.50 Å | Standard C-C single bond length. researchgate.net |

| C-C-C (ring) | 118 - 121° | Slight deviation from perfect 120° due to substituent effects. |

| C-C-O Angle | ~119° | Influenced by the hydroxyl group. |

Note: These values are representative and would be precisely determined through a specific DFT calculation.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and kinetic stability. ijaemr.comossila.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular excitability; a smaller gap generally implies higher reactivity. ossila.comwuxiapptec.com

For this compound, the HOMO is expected to have significant electron density localized on the aromatic ring, with major contributions from the electron-rich hydroxyl and amino groups. ijaemr.comresearchgate.net The LUMO is typically distributed across the π-system of the aromatic ring. ijaemr.com The presence of two electron-donating groups (amino and ethyl) would raise the energy of the HOMO more significantly than that of the LUMO, resulting in a smaller energy gap compared to unsubstituted phenol. This suggests that this compound is more reactive and more easily oxidized than phenol itself. Computational studies on aminophenols and methyl-substituted anilines support this trend. researchgate.netimist.ma

Table 2: Predicted Frontier Orbital Properties for this compound (Inferred)

| Property | Predicted Value | Significance |

|---|---|---|

| EHOMO | -5.0 to -5.5 eV | Represents the ionization potential; higher values indicate easier electron donation. |

| ELUMO | -0.5 to 0.0 eV | Represents the electron affinity; less negative values indicate difficulty in accepting an electron. |

Note: These energy values are illustrative, based on DFT calculations for similar molecules like p-aminophenol and methyl-substituted anilines. researchgate.netimist.ma

Prediction of Reactivity and Reaction Pathways

Computational methods can predict the most likely sites for chemical reactions and help elucidate the step-by-step mechanisms.

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. ijaemr.com In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be concentrated around the electronegative oxygen and nitrogen atoms, identifying them as likely sites for interaction with electrophiles or for hydrogen bonding. researchgate.netresearchgate.net Conversely, regions of positive potential (blue) would be found around the acidic hydrogen of the hydroxyl group. ijaemr.comresearchgate.net

Fukui functions are reactivity descriptors derived from DFT that quantify the change in electron density at a specific atom when an electron is added or removed. mdpi.comacs.org The Fukui function f⁻(r) indicates susceptibility to electrophilic attack (where an electron is donated), while f⁺(r) indicates susceptibility to nucleophilic attack (where an electron is accepted). For this compound, the ortho and para positions relative to the powerful activating hydroxyl and amino groups are expected to have the highest f⁻(r) values, marking them as the most probable sites for electrophilic substitution. In some cases involving nitroaromatics, Fukui functions can yield negative values, a complex phenomenon related to orbital relaxation and electron rearrangement. acs.orgnih.gov

DFT calculations are widely used to model reaction mechanisms by identifying transition states and calculating activation energy barriers. rsc.orgnih.gov For phenols, a common reaction is oxidation, which can be initiated by processes like hydrogen atom transfer (HAT) from the hydroxyl group to form a phenoxyl radical. stuba.skrsc.org Theoretical studies on aminophenols show that their oxidation is a key electrochemical process, often proceeding through a p-quinonimine intermediate. nih.gov

For this compound, a plausible oxidation mechanism would involve the initial formation of a phenoxyl radical. The stability of this radical is enhanced by the electron-donating amino and ethyl groups. Further oxidation and rearrangement could lead to the formation of quinone-imine type structures. Computational modeling could map the entire reaction energy profile, comparing different potential pathways to determine the most favorable one under specific conditions. acs.orgnih.gov

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions that static quantum chemical calculations cannot capture. mdpi.comnih.gov MD simulations have been used to study the adsorption of phenols onto surfaces, their interactions in aqueous solutions, and their binding to biological macromolecules. mdpi.comchemrxiv.orgbohrium.com

While no specific MD simulations for this compound are published, such a study would be valuable. For instance, simulating this compound in a water box would reveal the nature of its hydration shell, detailing the hydrogen bonding patterns of the hydroxyl and amino groups with surrounding water molecules. Furthermore, MD simulations could be employed to study its interaction with a protein binding site or a material surface. nih.govfrontiersin.org These simulations calculate the forces between atoms over time using a force field (e.g., CHARMM, COMPASS), tracing the trajectory of the molecule and providing data on interaction energies, stability, and conformational changes. mdpi.comnih.gov

Conformational Analysis of this compound and its Derivatives

Conformational analysis is crucial for understanding a molecule's reactivity, spectroscopic properties, and biological interactions. For this compound, this involves determining the preferred spatial arrangements of its substituents—the amino (-NH₂), ethyl (-CH₂CH₃), and hydroxyl (-OH) groups—around the benzene ring.

Computational methods, particularly Density Functional Theory (DFT), are widely used to explore the potential energy surface of molecules and identify stable conformers. researchgate.nettheaic.org For substituted phenols and anilines, the orientation of these functional groups is determined by a balance of steric and electronic effects. In the case of this compound, key conformational variables include the rotation around the C-O, C-N, and C-C (of the ethyl group) bonds.

Studies on similar molecules, such as other aminophenol isomers, reveal the importance of intramolecular hydrogen bonding. researchgate.nettheaic.org Although a direct intramolecular hydrogen bond between the meta-positioned amino and hydroxyl groups in this compound is not possible in the same way as in ortho-isomers, the rotational orientation of these groups is still influenced by electronic interactions with the aromatic system. The amino group's lone pair can delocalize into the π-system of the ring, influencing the rotational barrier and the planarity of the group. researchgate.net

The ethyl group, being flexible, can adopt various conformations. The most stable arrangement typically minimizes steric hindrance with the adjacent hydroxyl group. Computational studies on other alkylated phenols often show that the lowest energy conformers have the alkyl chain oriented away from neighboring bulky groups.

While specific conformational analysis data for this compound is not extensively published, theoretical calculations would likely proceed by systematically rotating the key dihedral angles and calculating the corresponding single-point energies to map the potential energy surface. Geometry optimization of the resulting low-energy structures would yield the stable conformers.

Table 1: Hypothetical Conformational Analysis Data for this compound

This interactive table illustrates the type of data generated from a computational conformational analysis. The energy values are hypothetical and serve as an example.

| Conformer | Dihedral Angle (C1-C2-C(ethyl)-C(methyl)) | Dihedral Angle (C4-C5-N-H) | Relative Energy (kcal/mol) |

| A | 60° | 0° (planar) | 0.00 |

| B | 180° | 0° (planar) | 0.75 |

| C | 60° | 90° (pyramidal) | 1.20 |

| D | 180° | 90° (pyramidal) | 1.95 |

Note: These values are illustrative and represent the expected outcome of a detailed computational study.

Intermolecular Interactions in Chemical Environments

The amino and hydroxyl groups of this compound are primary sites for intermolecular interactions, particularly hydrogen bonding. researchgate.net These interactions govern the compound's behavior in solution and in the solid state.

Hydrogen Bond Donor and Acceptor: The hydroxyl group can act as a hydrogen bond donor (via the H atom) and an acceptor (via the O lone pairs). Similarly, the amino group can donate two hydrogen bonds and accept one (via the N lone pair).

Solvent Interactions: In protic solvents like water or methanol, this compound would form a complex network of hydrogen bonds. Computational models, often combining quantum mechanics with continuum solvation models (like PCM or SMD), can predict the energetics of these interactions and their effect on the solute's conformation and properties.

Self-Aggregation: In the solid state or in non-polar solvents, this compound molecules can interact with each other. Computational studies on similar phenols and anilines have shown that hydrogen bonding is a dominant force in crystal packing, often leading to the formation of chains, dimers, or more complex supramolecular structures. mdpi.com The ethyl group would primarily engage in weaker van der Waals interactions.

Theoretical studies on substituted phenols have demonstrated that electron-donating groups, such as the amino group, can enhance the hydrogen-bonding capabilities of the phenolic hydroxyl group. nih.govacs.org The molecular electrostatic potential (MEP) is a useful computational tool to visualize the electron-rich and electron-poor regions of the molecule, thereby predicting the most likely sites for electrophilic and nucleophilic attack, as well as intermolecular hydrogen bonding. mdpi.com For this compound, the MEP would show negative potential around the oxygen and nitrogen atoms and positive potential around the hydroxyl and amino hydrogens, confirming their roles in hydrogen bonding.

Quantitative Structure-Property Relationships (QSPR) in Purely Chemical Systems

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties. nih.govpsu.edu For purely chemical systems, QSPR can be used to predict properties like boiling point, solubility, partition coefficient (logP), and spectral characteristics without the need for experimental measurement. surrey.ac.uk

The development of a QSPR model involves three main steps:

Descriptor Calculation: The structure of this compound is used to calculate a large number of numerical descriptors. These can be classified into several types:

Constitutional: Simple counts of atoms, bonds, rings, etc.

Topological: Indices that describe the connectivity of the molecule.

Geometrical: Descriptors based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum-Chemical: Properties derived from quantum mechanical calculations, such as dipole moment, orbital energies (HOMO, LUMO), and atomic charges. imist.maresearchgate.net

Model Building: A statistical method, such as Multiple Linear Regression (MLR) or Support Vector Machines (SVM), is used to build a mathematical equation that links a selection of the most relevant descriptors to the property of interest. psu.eduresearchgate.net

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure its reliability. researchgate.net

For phenolic compounds, QSPR studies have successfully predicted properties like toxicity and reactivity. psu.eduresearchgate.net A QSPR model for this compound and related compounds would likely find that descriptors related to hydrogen bonding capacity, molecular size, and electronic effects (e.g., Hammett constants, atomic charges on O and N) are critical for predicting their properties. For instance, the octanol-water partition coefficient (logP), a key property, is often correlated with descriptors for hydrophobicity and polarity.

Table 2: Typical Molecular Descriptors for QSPR Studies of Phenolic Compounds

This interactive table lists examples of descriptors that would be calculated for this compound in a QSPR study.

| Descriptor Class | Example Descriptor Name | Description | Relevance |

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability and reactivity. imist.ma |

| Quantum-Chemical | Dipole Moment | Measure of the molecule's overall polarity | Influences solubility and intermolecular forces. imist.ma |

| Geometrical | Molecular Surface Area | The surface area of the molecule | Relates to size-dependent properties and interactions. |

| Topological | Wiener Index | A distance-based graph invariant | Correlates with physicochemical properties like boiling point. |

| Constitutional | Hydrogen Bond Donors | Count of O-H and N-H bonds | Key determinant of solubility and interaction strength. |

Advanced Analytical Methodologies for 5 Amino 2 Ethylphenol in Chemical Systems

Chromatographic Techniques for Separation and Quantification in Chemical Research

Chromatographic methods are indispensable for the separation and quantification of 5-Amino-2-ethylphenol from complex mixtures, which may contain starting materials, intermediates, byproducts, and final products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of these analytical strategies.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV, Photodiode Array, Fluorescence, Electrochemical, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation is typically achieved on a reversed-phase column, such as a C18 column, using a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. jocpr.comjocpr.com The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. bioline.org.br

A variety of detectors can be coupled with HPLC to detect and quantify this compound and its derivatives:

UV Detection: UV detectors are commonly used for the analysis of aromatic compounds. nih.gov The detection wavelength is selected based on the UV absorbance spectrum of the analyte. For instance, a detection wavelength of 229 nm has been used for the analysis of a related phenol (B47542) compound. jocpr.comjocpr.com

Photodiode Array (PDA) Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) provides spectral information across a range of wavelengths simultaneously (e.g., 190 to 900 nm). scioninstruments.com This is advantageous for method development, peak purity analysis, and identification of unknown compounds by comparing their UV-Vis spectra with those of known standards. bioline.org.brscioninstruments.com

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be employed, especially after derivatization of the amino group with a fluorescent tag. shimadzu.com This method is particularly useful for trace-level analysis. shimadzu.com

Electrochemical Detection (ECD): Electrochemical detectors, such as coulometric or amperometric detectors, offer high sensitivity for electroactive compounds like phenols and aromatic amines. mdpi.comscispace.com The detection is based on the oxidation or reduction of the analyte at an electrode surface, providing a highly selective and sensitive measurement. mdpi.com

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and structural information. industrialchemicals.gov.au Mass spectrometry identifies compounds based on their mass-to-charge ratio (m/z), allowing for unambiguous identification and quantification, even in complex matrices. acs.org

Table 1: HPLC Methods for the Analysis of Aminophenol Compounds

| Parameter | HPLC-UV | HPLC-PDA | HPLC-Fluorescence | HPLC-ECD | LC-MS |

| Principle | UV Absorbance | UV-Vis Absorbance Spectrum | Emission of light after excitation | Electrochemical reaction | Mass-to-charge ratio |

| Selectivity | Moderate | Good | High | High | Very High |

| Sensitivity | Good | Good | Very High | Very High | Excellent |

| Application | Routine quantification nih.gov | Peak purity, identification scioninstruments.com | Trace analysis shimadzu.com | High-sensitivity analysis mdpi.com | Structural confirmation, metabolomics industrialchemicals.gov.au |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net Since this compound has polar functional groups (-OH and -NH2), it is often necessary to convert it into a more volatile and less polar derivative before GC analysis. sigmaaldrich.com This process, known as derivatization, improves the chromatographic peak shape and detection sensitivity. researchgate.netsigmaaldrich.com Common derivatization techniques include silylation, which replaces the active hydrogens on the hydroxyl and amino groups with a nonpolar silyl (B83357) group. sigmaaldrich.com

GC analysis is typically performed using a capillary column with a nonpolar or medium-polarity stationary phase. rsc.org The separated components are then detected by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and structural elucidation. rsc.orgdphen1.com

GC-MS is a particularly powerful tool as it combines the high separation efficiency of GC with the definitive identification capabilities of MS. The mass spectrometer fragments the derivatized analyte molecules in a reproducible manner, generating a unique mass spectrum that serves as a "fingerprint" for the compound. researchgate.net This allows for the confident identification of this compound derivatives in complex mixtures. dphen1.comresearchgate.net

Table 2: GC and GC-MS for Analysis of Derivatized Aminophenols

| Technique | Derivatization | Detector | Key Advantages |

| GC-FID | Silylation, Acylation | Flame Ionization Detector (FID) | Quantitative analysis, robust |

| GC-MS | Silylation, Acylation | Mass Spectrometer (MS) | Definitive identification, structural information researchgate.net |

Chemical Isotope Labeling for Enhanced Detection (CIL-UHPLC-HRMS)

For highly sensitive and accurate quantification in complex biological or chemical systems, Chemical Isotope Labeling (CIL) coupled with Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) is an advanced strategy. mdpi.com This method involves labeling the target analyte, such as the amino group of this compound, with a reagent that exists in two isotopic forms (e.g., a light, 12C-containing version and a heavy, 13C-containing version). nih.gov

One sample is labeled with the light tag and the other (a control or a different experimental condition) with the heavy tag. The samples are then mixed and analyzed together by UHPLC-HRMS. nih.gov The chemically identical, but isotopically distinct, labeled analytes co-elute from the UHPLC column and are detected by the mass spectrometer as a pair of peaks separated by a specific mass difference. mdpi.com The ratio of the intensities of these peaks provides a very precise and accurate relative quantification of the analyte between the two samples, minimizing experimental variability. nih.gov This technique is particularly valuable in metabolomics studies to track changes in the concentration of specific compounds under different conditions. nih.govdtu.dk

Spectroscopic Characterization for Structural Elucidation of Intermediates and Products

Spectroscopic techniques are fundamental for the structural elucidation of this compound, as well as any intermediates and products formed during chemical reactions. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopies (Infrared and Raman) provide detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules.

¹H NMR: Proton NMR (¹H NMR) provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons of the ethyl group (a quartet for the -CH2- and a triplet for the -CH3), and the protons of the amino and hydroxyl groups. researchgate.net The coupling patterns and chemical shifts of the aromatic protons are particularly useful for confirming the substitution pattern on the benzene (B151609) ring. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic CH | 6.24 - 6.83 researchgate.net | Varies |

| Ethyl -CH₂- | ~2.52 researchgate.net | Varies |

| Ethyl -CH₃ | ~1.15 researchgate.net | Varies |

| Aromatic C-OH | - | Varies |

| Aromatic C-NH₂ | - | Varies |

| Aromatic C-H | - | Varies |

| Aromatic C-C₂H₅ | - | Varies |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.netacs.org They are particularly useful for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the phenol group (typically a broad band around 3200-3600 cm⁻¹), the N-H stretches of the primary amine (two sharp bands in the same region), C-H stretches of the aromatic ring and the ethyl group (around 2850-3100 cm⁻¹), and C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹). researchgate.net

Raman Spectroscopy: Raman spectroscopy is also sensitive to the vibrations of the molecule. acs.org It is particularly effective for observing the vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would show strong bands for the aromatic ring vibrations and the C-C bonds of the ethyl group. nih.govresearchgate.net Surface-Enhanced Raman Spectroscopy (SERS) can be used to significantly enhance the Raman signal, allowing for the detection of very low concentrations of the analyte. researchgate.net

Table 4: Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Phenolic -OH | O-H stretch | 3200 - 3600 (broad) |

| Amino -NH₂ | N-H stretches | 3300 - 3500 (two sharp bands) |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Alkyl C-H | C-H stretches | 2850 - 2960 |

| Aromatic Ring | C=C stretches | 1450 - 1600 |

Mass Spectrometry (MS) Techniques (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of this compound. High-Resolution Mass Spectrometry (HRMS), in particular, provides highly accurate mass measurements, which allow for the determination of the elemental composition of the parent molecule and its fragments. acs.org Techniques like Orbitrap-based mass spectrometry can achieve resolving powers exceeding 100,000, enabling the confident identification of analytes in complex samples. acs.org

For the analysis of aminophenol derivatives, electrospray ionization (ESI) is a commonly employed soft ionization technique that generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. acs.org The exact mass of the protonated this compound (C₈H₁₁NO) is readily calculated and can be measured with mass accuracy in the low parts-per-million (ppm) range, confirming its elemental formula. nih.gov

Tandem mass spectrometry (MS/MS) is used to further investigate the structure by inducing fragmentation of a selected precursor ion. While specific fragmentation pathways for this compound are not detailed in the provided literature, studies on related aminophenols offer insights. For instance, analysis of 4-aminophenol (B1666318) derivatives shows characteristic fragmentation patterns that can help identify the class of compound. lboro.ac.uknih.gov The fragmentation of an iminium ion formed from 4-aminophenol resulted in a diagnostic fragment ion at m/z 120, while cleavage of the carbon-nitrogen bond could lead to a fragment representing the original aminophenol structure. lboro.ac.uk The identification of unknown metabolites or degradation products of this compound would rely on matching experimental MS/MS spectra against spectral libraries such as MassBank, NIST, and HMDB. nih.gov

| Parameter | Technique/Value | Relevance for this compound Analysis | Source |

|---|---|---|---|

| Instrumentation | UHPLC coupled to Orbitrap or Q-TOF HRMS | Provides high mass accuracy (<3 ppm) for unambiguous formula determination. | acs.orgnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Efficiently generates protonated molecules [M+H]⁺ for aminophenols. | acs.org |

| Mass Analyzer | Orbitrap, Time-of-Flight (TOF) | Enables high-resolution measurements to distinguish between isobaric interferences. | acs.orgacs.org |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | Generates characteristic product ions for structural confirmation and differentiation from isomers. | lboro.ac.uk |

| Identification Criteria | Accurate Mass, Isotopic Pattern, MS/MS Library Matching | Ensures high confidence in compound identification. | nih.gov |

Electrochemical Methods for Reactivity Studies (e.g., Cyclic Voltammetry for Polymerization)

Electrochemical methods are highly effective for investigating the redox behavior and reactive pathways of this compound, particularly its propensity for electropolymerization. Cyclic Voltammetry (CV) is a principal technique used to study these processes by monitoring the current response of the analyte to a sweeping potential. researchgate.net

Studies on aminophenol derivatives show that their electrochemical oxidation is highly dependent on the molecular structure and pH. researchgate.netresearchgate.net The oxidation of ortho-aminophenol derivatives, such as this compound, is often accompanied by a dimerization reaction, which can lead to the formation of a polymer film on the electrode surface. researchgate.netresearchgate.net This process typically begins with the oxidation of the aminophenol to a radical cation, initiating polymerization. researchgate.net

The electropolymerization of a related compound, p-aminophenol, has been demonstrated using CV, where repetitive potential cycles lead to the growth of a polymer film (poly(p-aminophenol)) on a glassy carbon electrode. analchemres.orgijnc.ir During this process, an irreversible oxidation peak is observed in the initial scan, and with subsequent cycles, new redox peaks corresponding to the polymer film appear and grow, indicating successful deposition. analchemres.orgijnc.ir A similar mechanism is expected for this compound. The electrochemical oxidation of 4-ethylphenol, which shares the ethylphenol substructure, has also been studied, showing a one-electron transfer followed by hydrolysis to form a catechol-like species. scispace.com This highlights the complex reactivity of the substituted phenol ring under electrochemical conditions.

| Compound Studied | Technique | Key Finding | Source |

|---|---|---|---|

| o-Aminophenol Derivatives | Cyclic Voltammetry | Electrochemical oxidation is accompanied by a dimerization reaction. | researchgate.netresearchgate.net |

| p-Aminophenol | Cyclic Voltammetry | Forms a poly(p-aminophenol) film on the electrode surface through electropolymerization. An irreversible oxidation peak appears around +1.56 V. | analchemres.orgijnc.ir |

| 4-Ethylphenol | Differential Pulse Voltammetry | Exhibits an oxidation peak at approximately +0.65 V, followed by hydrolysis to form a catechol derivative. | scispace.com |

| Aniline (B41778) | Cyclic Voltammetry | A well-established monomer for electropolymerization, showing increasing peak currents with successive cycles as the polymer film grows. | researchgate.net |

Hyphenated Techniques for Complex Chemical Mixture Analysis

To analyze this compound in complex matrices such as environmental samples or industrial process streams, hyphenated analytical techniques are essential. These methods couple the high separation power of chromatography with the sensitive and selective detection of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds. For aminophenols, analysis can sometimes be performed by direct injection. irjet.net A validated GC-MS method for 4-aminophenol in pharmaceutical tablets required no derivatization, using a specific temperature program to achieve separation. irjet.net However, derivatization is often employed to improve chromatographic properties and thermal stability. researchgate.net A common approach involves acylation or silylation of the polar amino and hydroxyl groups. dphen1.com A method for the simultaneous profiling of alkylphenols and amines utilized a two-step derivatization process prior to GC-MS analysis. dphen1.com Advanced techniques like large-volume injection coupled with tandem MS (LVI-GC-MS/MS) offer very low limits of quantification for related phenols in complex samples. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for non-volatile, polar, or thermally labile compounds, making it highly suitable for this compound and its potential reaction products. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to High-Resolution Mass Spectrometry (HRMS) provides excellent separation efficiency and confident identification of analytes. nih.govexplorationpub.com A method for analyzing various amine and phenol compounds in beverages used a C18 column with a gradient elution of water and acetonitrile containing formic acid. explorationpub.com LC-MS/MS methods have been validated for the quantification of aminophenol metabolites in biological fluids like plasma, demonstrating high selectivity and short run times. nih.gov A significant practical consideration is the stability of the analyte; for instance, researchers have reported stability issues with aminophenol derivatives in standard methanol/water solutions used for LC-MS/MS analysis, indicating potential compound loss during sample storage or preparation. researchgate.net

| Technique | Typical Column | Sample Preparation | Key Parameters/Notes | Source |

|---|---|---|---|---|

| GC-MS | Capillary (e.g., SE-54, Rtx-624) | Direct injection or derivatization (e.g., acylation) | Oven Temp Program: e.g., 100°C to 300°C. EI Ionization at 70 eV. | irjet.netdphen1.com |

| LVI-GC-MS/MS | Capillary (e.g., HP-INNOWax) | Large volume injection (online trapping) | Achieves low limits of quantification (e.g., 0.10–0.66 μg/L for volatile phenols). | acs.org |

| UHPLC-HRMS | Reversed-Phase (e.g., C18, 1.7 µm) | Protein precipitation (for bio-samples) or direct dilution | Mobile Phase: Acetonitrile/Water with formic acid. ESI in positive mode. | nih.govexplorationpub.com |

| LC-MS/MS | Reversed-Phase (e.g., C18) | Simple plasma protein precipitation | Validated for accuracy (90-112%) and imprecision (<15%). Potential analyte instability in solution. | nih.govresearchgate.net |

Applications of 5 Amino 2 Ethylphenol in Materials Science and Industrial Chemistry

Role as a Monomer in Polymer Synthesis